molecular formula C22H19N3O3S B2624653 (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1321777-87-0

(Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No. B2624653
CAS RN: 1321777-87-0
M. Wt: 405.47
InChI Key: DGOAXMYGLRAFSJ-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate, also known as ECTV, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. ECTV is a member of the thiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
(Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate in lab experiments is its versatility. (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate can be used in a variety of assays, including cell-based assays, enzyme assays, and animal models. Additionally, (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is relatively easy to synthesize and purify. However, one limitation of using (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate. One area of interest is the development of (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate could facilitate its use in a wider range of scientific research applications.

Synthesis Methods

The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by the reaction of 4-chlorobenzoic acid with 2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinylamine to form (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate. The purity and yield of (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate can be improved by using high-performance liquid chromatography (HPLC).

Scientific Research Applications

(Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate has been used as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-3-28-22(26)15-7-9-18(10-8-15)24-13-17(12-23)21-25-20(14-29-21)16-5-4-6-19(11-16)27-2/h4-11,13-14,24H,3H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOAXMYGLRAFSJ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

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